molecular formula C9H10ClNO2 B8733842 Methyl 4-(aminomethyl)-2-chlorobenzoate

Methyl 4-(aminomethyl)-2-chlorobenzoate

Cat. No.: B8733842
M. Wt: 199.63 g/mol
InChI Key: IEPLSLWGRRQIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(aminomethyl)-2-chlorobenzoate (CAS: 849020-92-4, Molecular Formula: C₉H₁₀ClNO₂) is a benzoate ester derivative featuring a chlorine substituent at the 2nd position and an aminomethyl group (-CH₂NH₂) at the 4th position of the aromatic ring . This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, where its dual functional groups (electron-withdrawing chlorine and electron-donating aminomethyl) enable versatile reactivity.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 4-(aminomethyl)-2-chlorobenzoate

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,5,11H2,1H3

InChI Key

IEPLSLWGRRQIPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CN)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 4-(aminomethyl)-2-chlorobenzoate are best understood through comparisons with analogs differing in substituent positions, electronic effects, and bioactivity. Below is a detailed analysis supported by experimental data:

Substituent Position and Electronic Effects

The position of substituents on the benzoate ring critically influences electronic properties and reactivity. For example:

  • Methyl 2-chlorobenzoate (Cl at position 2) exhibits strong electron-withdrawing effects, reducing ring electron density and directing electrophilic attacks to the meta position .
  • Methyl 4-chlorobenzoate (Cl at position 4) similarly withdraws electrons but has been shown to reduce bioactivity in aldose reductase (ALR) inhibition assays (IC₅₀ = 5.89 µM vs. 1.82 µM for 2-chloro analogs) .
  • This compound combines a 2-chloro (electron-withdrawing) and 4-aminomethyl (electron-donating) group, creating a unique electronic profile that balances reactivity and solubility .

Structural Analogs and Halogen Variations

  • Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride (CAS: 90942-47-5): A positional isomer with the aminomethyl group at position 5 instead of 4. This structural shift may reduce steric accessibility for target binding compared to the 4-substituted compound .

Functional Group Comparisons

  • Methyl 4-acetamido-2-hydroxybenzoate: Replacing chlorine (electron-withdrawing) with hydroxyl (electron-donating) and aminomethyl with acetamido groups reduces electrophilic resistance but enhances hydrogen-bonding capacity .
  • Benzoylmethyl 4-chlorobenzoate: The absence of an aminomethyl group limits solubility, emphasizing the importance of this substituent in improving aqueous compatibility .

Key Findings and Implications

Positional Superiority of 2-Chloro Substitution : Chlorine at position 2 optimizes bioactivity in enzyme inhibition, as seen in ALR studies .

Aminomethyl Enhances Solubility: The 4-aminomethyl group in this compound likely improves aqueous solubility compared to non-polar analogs like methyl 4-chlorobenzoate .

Halogen Effects : Fluorine substitution (e.g., in methyl 4-chloro-2-fluorobenzoate) increases lipophilicity, which may enhance blood-brain barrier penetration in drug design .

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